molecular formula C13H13N B12983995 1,2,3,4-Tetrahydrobenzo[g]isoquinoline

1,2,3,4-Tetrahydrobenzo[g]isoquinoline

Cat. No.: B12983995
M. Wt: 183.25 g/mol
InChI Key: YZGSLLPFIVQGHO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[g]isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by a fused benzene and isoquinoline ring system, which gives it unique chemical properties. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrobenzo[g]isoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where an imine derived from 2-(1,4-dimethoxynaphth-2-yl)ethylamine reacts with an acyl chloride in the presence of aluminum chloride, followed by oxidation with silver(II) oxide in nitric acid . Another method involves the condensation of 1,2,3,4-tetrahydrobenzo[g]quinolin-4-one with aromatic aldehydes in an alkaline medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo[g]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 1,2-disubstituted this compound-5,10-diones.

    Reduction: Fully saturated tetrahydrobenzo[g]isoquinoline derivatives.

    Substitution: A variety of substituted isoquinoline derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrobenzo[g]isoquinoline involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[g]isoquinoline

InChI

InChI=1S/C13H13N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-4,7-8,14H,5-6,9H2

InChI Key

YZGSLLPFIVQGHO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

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